N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine (hereinafter referred to as Metabolite B) is a key metabolite of the cardioprotective drug dexrazoxane (ICRF-187). [, ] Dexrazoxane itself is a prodrug that undergoes a series of enzymatic hydrolyses to reach its active form, ADR-925. [, ] Metabolite B represents an intermediary stage in this metabolic pathway, positioned between dexrazoxane and the active ADR-925. [, ] The importance of Metabolite B lies in its role as a substrate for the enzyme dihydroorotase (DHOase), which catalyzes the final ring opening step to produce ADR-925. [, ]
This compound is often associated with pharmaceutical applications, particularly in oncology, where it serves as an impurity in the synthesis of Dexrazoxane, a cardioprotective agent used during chemotherapy. The classification of this compound falls within the realm of organic chemistry, specifically focusing on amino acids and their derivatives.
The synthesis of N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine can be achieved through various methods, primarily involving solid-phase peptide synthesis techniques.
One effective method involves the use of the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for protecting the amino group at the N-terminal. The process generally includes:
The synthesis parameters such as temperature, time, and concentrations are critical for achieving high purity and yield, particularly when synthesizing complex peptides like this one .
The molecular structure of N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine features a central glycine moiety linked to a piperazine ring with keto groups at positions 3 and 5.
The compound's three-dimensional conformation can significantly affect its interactions with biological targets, making computational modeling essential for understanding its behavior in biological systems.
N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine can participate in various chemical reactions typical of amino acids and peptides:
These reactions are influenced by factors such as pH, temperature, and concentration of reactants .
The mechanism of action for N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine primarily relates to its role as an impurity in Dexrazoxane synthesis. While specific mechanisms for this impurity are less documented, compounds like Dexrazoxane typically function by chelating metal ions and inhibiting topoisomerase II activity in cancer cells.
The interaction with cellular targets may involve:
These actions contribute to reducing cardiotoxicity associated with certain chemotherapeutic agents .
N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine has several scientific applications:
The compound is formally identified by the IUPAC name: 2-[(2-amino-2-oxoethyl)-[(2S)-1-(3,5-dioxopiperazin-1-yl)propan-2-yl]amino]acetic acid. This name precisely defines its molecular architecture: a glycine backbone (aminoacetic acid) modified with two nitrogen-bound substituents: a 2-amino-2-oxoethyl group (carbamoylmethyl) and a chiral (2S)-1-(3,5-dioxopiperazin-1-yl)propan-2-yl moiety [3]. The piperazine ring contains two carbonyl groups at positions 3 and 5, confirming its 3,5-dioxopiperazinyl identity.
Structural representations include:
CC(CN1CC(=O)NC(=O)C1)N(CC(=O)N)CC(=O)O
(canonical) or C[C@@H](CN1CC(=O)NC(=O)C1)N(CC(=O)N)CC(=O)O
(isomeric, indicating S-configuration) [3] FVXYGBPOWCUSEP-ZETCQYMHSA-N
[3] C₁₁H₁₈N₄O₅
[3] [4] Table 1: Atomic Composition and Connectivity
Component | Description |
---|---|
Glycine Core | Central -CH₂-COOH with N-substituents |
N-Substituent 1 | 2-Amino-2-oxoethyl (-CH₂C(O)NH₂) |
N-Substituent 2 | (2S)-1-(3,5-Dioxopiperazin-1-yl)propan-2-yl (-CH(CH₃)CH₂N(COCH₂NCO)) |
Piperazine Ring | Six-membered ring with carbonyls at N3/N5 (diketopiperazine-like structure) |
This compound is globally recognized under the CAS Registry Number 120418-77-1, a unique identifier validated by checksum digit verification (NIST/EPA reference) [4]. It is primarily designated as an impurity/metabolite of dexrazoxane (ICRF-187), a cardioprotective agent used in oncology.
Table 2: Common Synonyms and Commercial Source Names
Synonym | Context of Use | Supplier Examples |
---|---|---|
Dexrazoxane Impurity 7 | Analytical standards | Hubei Moxin Biotechnology [4] |
N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine | Chemical synthesis | Simson Pharma [1] |
Glycine, N-(2-amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]- | Registry databases | LookChem [4] |
Dexrazoxane Metabolite | Pharmacological research | VulcanChem [3] |
Suppliers globally offer the compound for research, including:
The chiral center at the (1S)-1-methylethyl moiety (equivalent to (2S)-propan-2-yl in updated nomenclature) defines this compound’s stereochemistry. The S-configuration is explicitly denoted in the IUPAC name and confirmed by isomeric SMILES/InChIKey descriptors [3] [4]. This stereospecificity is critical for biological interactions, as it mirrors the stereochemistry of dexrazoxane’s active metabolites [3].
Isomeric variations include:
Table 3: Stereochemical Features and Analytical Significance
Feature | Impact | Analytical Relevance |
---|---|---|
(S)-Configuration | Essential for recognition by biological targets (e.g., topoisomerase II or iron-binding proteins) | Chiral HPLC/HILIC required for resolution from (R)-enantiomer [3] |
Piperazine Conformation | Planar diketopiperazine ring enhances polarity | Governs HILIC retention; impacts mobile phase optimization in impurity profiling [3] |
Prochiral Centers | Methylene groups in glycine/acetamide moieties may induce diastereotopicity in NMR spectra | Complicates NMR interpretation; requires high-field instruments for analysis [3] |
The stereochemical integrity of this compound is routinely monitored in dexrazoxane quality control. Patents describe chiral chromatographic methods capable of resolving it from structurally similar impurities, leveraging hydrophilic interaction liquid chromatography (HILIC) with polar stationary phases [3]. This ensures precise quantification during pharmaceutical manufacturing.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: